![molecular formula C32H31BrN2O2 B14219395 3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)
3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of tuberculosis . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and possesses various functional groups that contribute to its chemical reactivity and biological activity.
准备方法
The synthesis of 3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the brominated quinoline with a dimethylaminoethyl halide under basic conditions.
Methoxylation and Naphthylation:
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
化学反应分析
3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It is primarily studied for its potential use in the treatment of tuberculosis.
Biological Studies: Researchers use this compound to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to investigate the role of specific functional groups in biological activity.
Pharmaceutical Development: The compound is a lead structure for the development of new therapeutic agents with improved efficacy and safety profiles.
作用机制
The mechanism of action of 3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves its interaction with bacterial enzymes and cellular targets. It is believed to inhibit the ATP synthase enzyme in Mycobacterium tuberculosis, leading to a disruption of energy production and bacterial cell death . The compound’s various functional groups allow it to bind effectively to the enzyme’s active site, blocking its activity and preventing the bacteria from synthesizing ATP.
相似化合物的比较
Similar compounds include other quinoline derivatives such as:
Bedaquiline: Another quinoline derivative used in the treatment of tuberculosis.
Chloroquine: A quinoline derivative used as an antimalarial agent. It has a different mechanism of action, primarily targeting the heme detoxification pathway in Plasmodium species.
Quinine: A naturally occurring quinoline derivative used to treat malaria. It acts by interfering with the parasite’s ability to digest hemoglobin.
The uniqueness of 3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- lies in its specific substitution pattern, which imparts distinct biological activity and therapeutic potential .
属性
分子式 |
C32H31BrN2O2 |
|---|---|
分子量 |
555.5 g/mol |
IUPAC 名称 |
(2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)20-19-32(36,27-16-9-14-22-11-7-8-15-24(22)27)30(23-12-5-4-6-13-23)26-21-25-28(33)17-10-18-29(25)34-31(26)37-3/h4-18,21,30,36H,19-20H2,1-3H3/t30?,32-/m0/s1 |
InChI 键 |
GYRYGQAFVHRJNR-AUPVMFHISA-N |
手性 SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC=C(C5=C4)Br)OC)O |
规范 SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC=C(C5=C4)Br)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


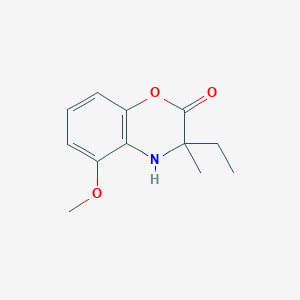
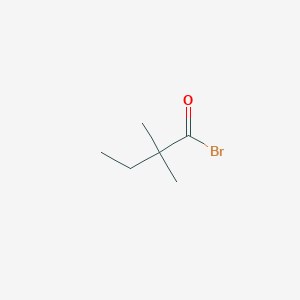
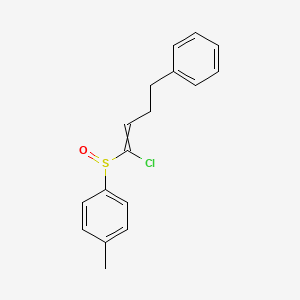
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
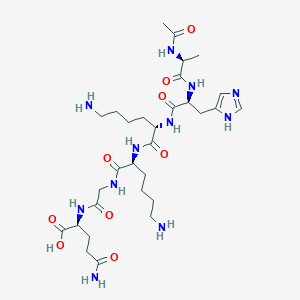
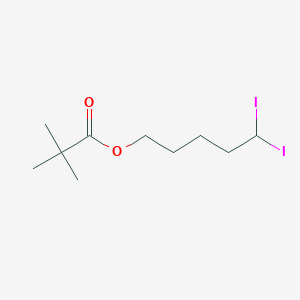
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
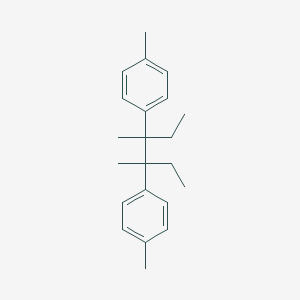

![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
